3,3'-Dibromo-6,6'-dimethoxy-1,1'-biphenyl
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Overview
Description
3,3’-Dibromo-6,6’-dimethoxy-1,1’-biphenyl is an organic compound characterized by the presence of two bromine atoms and two methoxy groups attached to a biphenyl structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dibromo-6,6’-dimethoxy-1,1’-biphenyl typically involves the bromination of 6,6’-dimethoxy-1,1’-biphenyl. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3’-Dibromo-6,6’-dimethoxy-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form alcohols
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different functional groups.
Coupling: Formation of extended biphenyl structures.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
3,3’-Dibromo-6,6’-dimethoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and polymers
Mechanism of Action
The mechanism of action of 3,3’-Dibromo-6,6’-dimethoxy-1,1’-biphenyl involves its interaction with molecular targets through its bromine and methoxy groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Dibromo-1,1’-biphenyl
- 3,3’-Dimethoxy-1,1’-biphenyl
- 3,3’-Dibromo-2,2’-dimethoxy-1,1’-binaphthalene
- 3,3’-Dimethoxy-2,2’-dimethyl-1,1’-biphenyl
Uniqueness
3,3’-Dibromo-6,6’-dimethoxy-1,1’-biphenyl is unique due to the presence of both bromine and methoxy groups on the biphenyl structure. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications. Its ability to undergo diverse chemical reactions and form complex structures sets it apart from other similar compounds .
Properties
CAS No. |
100542-54-9 |
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Molecular Formula |
C14H12Br2O2 |
Molecular Weight |
372.05 g/mol |
IUPAC Name |
4-bromo-2-(5-bromo-2-methoxyphenyl)-1-methoxybenzene |
InChI |
InChI=1S/C14H12Br2O2/c1-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)18-2/h3-8H,1-2H3 |
InChI Key |
YAJRLSQAVCETBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2=C(C=CC(=C2)Br)OC |
Origin of Product |
United States |
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